1,2-Bis(3-cyclohexenyl)ethylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

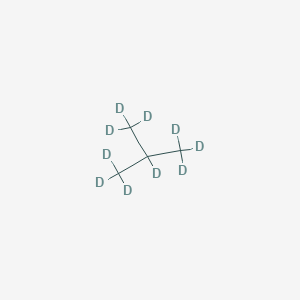

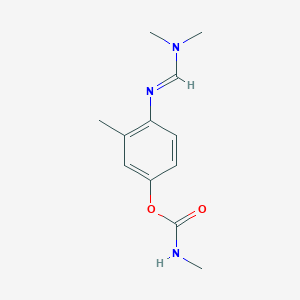

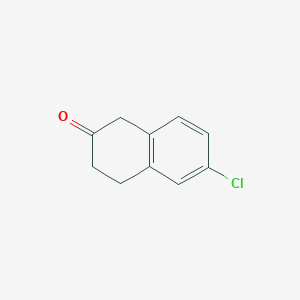

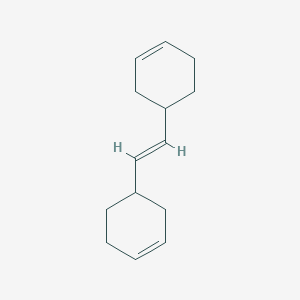

The compound of interest, 1,2-Bis(3-cyclohexenyl)ethylene, is a derivative of ethylene where each hydrogen atom is replaced by a 3-cyclohexenyl group. This structure is not directly mentioned in the provided papers, but related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the condensation of aromatic aldehydes with cyclohexanediones, as seen in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives . These reactions are catalyzed by urea or TEAOH and can be carried out in aqueous media under ultrasound or at room temperature in various solvents, offering environmental benefits and high yields . The use of ZnO and ZnO–acetyl chloride as catalysts has also been reported .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2-Bis(3-cyclohexenyl)ethylene can be analyzed through spectroscopic methods such as IR, 1H NMR, 13C NMR, and EI-MS, as demonstrated in the study of 2,6-bis(9-ethyl-9H-carbazolylmethylene)cyclohexanone . These techniques confirm the structure of synthesized compounds and provide detailed information about the electronic and spatial configuration.

Chemical Reactions Analysis

Compounds with double bonds, like the one in 1,2-Bis(3-cyclohexenyl)ethylene, can undergo photochemical [2+2] cycloaddition reactions in the solid state . The reactivity of bis(phenylazo)stilbene in 1,3-dipolar cycloaddition reactions has been studied using DFT, revealing insights into the reaction mechanism and the formation of zwitterionic intermediates . These findings can be extrapolated to understand the reactivity of similar compounds with double bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity in various reactions. For instance, bulky bis(alkylamidinate) complexes of group 4 metals are active ethylene polymerization catalysts . The oxidation of cyclohexene to trans-1,2-cyclohexanediol catalyzed by 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane highlights the potential of related compounds in oxidation reactions . Additionally, the copolymerization of ethylene with cyclohexene catalyzed by nonbridged half-titanocenes containing aryloxo ligand indicates the influence of substituents on the reactivity of cyclohexene derivatives .

Wissenschaftliche Forschungsanwendungen

1. Applications in Photochemical Reactions

trans-1,2-Bis(4-pyridyl)ethylene (bpe), which is structurally similar to 1,2-Bis(3-cyclohexenyl)ethylene, has been widely studied for solid-state photochemical [2+2] cycloaddition reactions. These reactions are significant in discrete molecular and metal complexes, hydrogen-bonded, and coordination polymeric structures. The orientation of bpe molecules in the solid-state, guided by crystal engineering principles, and their subsequent photochemical behavior have profound implications based on Schmidt's postulates (Nagarathinam, Peedikakkal, & Vittal, 2008).

2. Role in Adsorption of Volatile Organic Compounds

Ethylene and phenylene bridged polysilsesquioxane xerogels, functionalized by amine and thiol groups, are derived from 1,2-bis(triethoxysilyl)ethane or 1,4-bis(triethoxysilyl)benzene and functionalized silanes. These materials showcase a porous structure and a high content of functional groups, making them effective adsorbents for various organic compounds from the gas phase. Their considerable affinity for adsorbing organic contaminants highlights their potential in environmental cleanup and filtration technologies (Da̧browski et al., 2007).

3. Implications in Polymerization Catalysts

1,2-Bis(3-cyclohexenyl)ethylene plays a crucial role in the field of polymer science, particularly in the polymerization of ethylene. Bis(arylimino)pyridineiron(II) complexes with cycloaliphatic substituents, when activated with methylaluminoxane, exhibit heightened activity in polymerization at elevated temperatures. The catalytic systems based on these complexes contribute to the formation of polymers with increased molecular weight, density, and crystallinity, indicating their utility in producing high-performance polymeric materials (Ivanchev et al., 2004).

Eigenschaften

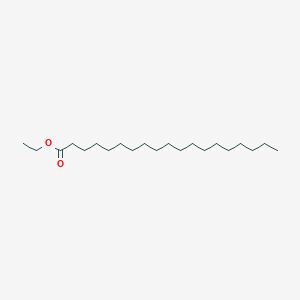

IUPAC Name |

4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKTYIHPZLLKX-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=CC2CCC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC=C1)/C=C/C2CCC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(3-cyclohexenyl)ethylene | |

CAS RN |

17527-28-5 |

Source

|

| Record name | Cyclohexene, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(vinylene-1,2-diyl)biscyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.